molecular formula C11H17NO2 B13702744 N-Allyl-N-Boc-propa-1,2-dien-1-amine

N-Allyl-N-Boc-propa-1,2-dien-1-amine

Cat. No.: B13702744
M. Wt: 195.26 g/mol
InChI Key: IFHFPDAWMJZKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-N-Boc-propa-1,2-dien-1-amine is a versatile organic compound used in various fields of chemical research and industry. The compound features an allyl group, a Boc (tert-butoxycarbonyl) protecting group, and a propa-1,2-dien-1-amine moiety. This unique structure makes it a valuable building block in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-Boc-propa-1,2-dien-1-amine typically involves the following steps:

    Protection of the amine group: The amine group is protected using a Boc protecting group. This is achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.

    Allylation: The protected amine is then subjected to allylation using an allyl halide (e.g., allyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Formation of the propa-1,2-dien-1-amine moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-Boc-propa-1,2-dien-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) are typically used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alkanes or alcohols.

Scientific Research Applications

N-Allyl-N-Boc-propa-1,2-dien-1-amine has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes and receptors.

    Medicine: It is employed in the synthesis of potential drug candidates for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-Allyl-N-Boc-propa-1,2-dien-1-amine involves its interaction with molecular targets through its functional groups. The allyl and propa-1,2-dien-1-amine moieties can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the activity of enzymes, receptors, and other biological molecules, thereby exerting the compound’s effects .

Comparison with Similar Compounds

N-Allyl-N-Boc-propa-1,2-dien-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C11H17NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h6,9H,1-2,8H2,3-5H3

InChI Key

IFHFPDAWMJZKAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)C=C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.